molecular formula C22H26N6O6 B8116105 Methyltetrazine-PEG3-Maleimide

Methyltetrazine-PEG3-Maleimide

Cat. No.: B8116105
M. Wt: 470.5 g/mol
InChI Key: CTHDLIQPGWCNFQ-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG3-Maleimide is a heterobifunctional click chemistry reagent designed for the facile construction of bioconjugates. It features a methyltetrazine group on one end, which undergoes a rapid, catalyst-free, and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO)-modified compounds . This reaction is characterized by exceptionally fast kinetics and high selectivity, making it ideal for conjugating sensitive biomolecules where only limiting amounts are available . On the opposite terminus, a maleimide group specifically and efficiently reacts with free thiols (sulfhydryl groups, -SH) on cysteine residues of proteins, peptides, and other biomolecules at physiological pH (6.5-7.5) to form a stable thioether bond . The two functional groups are connected by a triethylene glycol (PEG3) spacer arm. This hydrophilic PEG linker increases the compound's solubility in aqueous buffers, reduces potential immunogenicity, and helps minimize the aggregation of the resulting conjugates. It also provides spatial separation to prevent steric hindrance between conjugated molecules, thereby improving the efficiency of both conjugation steps and the overall pharmacokinetics of the final adducts . This reagent is extensively used in advanced research applications, including the site-specific chemical conjugation of proteins like the human Fas ligand extracellular domain for therapeutic development , the synthesis of Antibody-Drug Conjugates (ADCs) , and catalyst-free Click PEGylation studies to assess protein thiol redox states . It enables researchers to efficiently incorporate a tetrazine moiety onto thiol-containing molecules for subsequent ligation with TCO-functionalized entities, offering a powerful tool for probe development, diagnostics, and targeted delivery systems.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O6/c1-16-24-26-22(27-25-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-9-23-19(29)8-10-28-20(30)6-7-21(28)31/h2-7H,8-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHDLIQPGWCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyltetrazine Intermediate

The methyltetrazine core is synthesized via cyclocondensation of nitriles with hydrazine derivatives. A representative protocol involves:

  • Reacting 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol with 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azahexadecan-16-yl methacrylate under Mitsunobu conditions.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the intermediate with >90% purity.

Functionalization of PEG3 Spacer

The PEG3 backbone is modified through sequential protection and activation:

  • Boc Protection : 2-(2-(2-aminoethoxy)ethoxy)ethanol undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM).

  • Iodination : Treatment with iodine and sodium p-toluenesulfinate introduces reactive sites for subsequent coupling.

  • Maleimide Incorporation : Reacting the iodinated PEG3 with maleic anhydride in the presence of triethylamine forms the maleimide-terminated spacer.

Final Coupling Reaction

The methyltetrazine and maleimide-PEG3 components are conjugated via NHS ester chemistry:

  • Methyltetrazine-NHS ester (11.4 mg, 0.03 mmol) reacts with the deprotected PEG3-maleimide intermediate in DCM with N,N-diisopropylethylamine (DIEA).

  • Reaction proceeds for 12–16 hours at room temperature, yielding the final product after HPLC purification (40% yield).

Critical Reaction Optimization Parameters

Table 1: Optimization of Coupling Conditions

ParameterOptimal RangeImpact on YieldReference
SolventAnhydrous DCMMaximizes NHS activation
Temperature20–25°CPrevents maleimide hydrolysis
Reaction Time12–16 hoursCompletes amide bond formation
BaseDIEA (2 eq)Maintains pH without side reactions
Purification MethodPrep-HPLC (C18 column)Achieves >95% purity

Key findings:

  • Maleimide stability requires strict anhydrous conditions and pH control (6.5–7.5).

  • PEG3 spacer length minimizes steric hindrance while maintaining water solubility (>50 mg/mL in PBS).

  • TCEP-mediated thiol reduction (5–20 mM) is critical for subsequent conjugation applications.

Analytical Characterization

Structural Verification

  • NMR Spectroscopy :

    • 1H^1H NMR (300 MHz, CDCl3_3 ): δ 7.72 (d, J=8.4 Hz, 2H, ArH), 4.25 (t, J=4.8 Hz, 2H, OCH2_2), 3.85–3.45 (m, 12H, PEG and NCH2_2).

    • Confirms PEG3 spacer integrity and maleimide proton signals at δ 6.70 (s, 2H, maleimide).

  • Mass Spectrometry :

    • ESI-MS: m/z 471.2 [M+H]+^+ (calculated 470.5).

    • LC-MS/MS verifies absence of hydrolyzed maleimide byproducts.

Purity Assessment

  • HPLC (C18 column, 0.1% TFA/ACN gradient):

    • Retention time: 18.9 minutes

    • Purity >95% achieved via dual-solvent recrystallization (DCM/hexane).

Scale-Up Considerations

Industrial-scale production (≥100 g) employs:

  • Continuous flow reactors for maleimide formation (residence time: 30 min).

  • Membrane-based diafiltration instead of column chromatography.

  • Lyophilization for long-term storage (-20°C, desiccated).

Comparative Analysis with Analogous Linkers

Table 2: Methyltetrazine-PEGn-Maleimide Variants

PropertyPEG3PEG4PEG6
Molecular Weight470.5 g/mol514.5 g/mol687.7 g/mol
Solubility in PBS52 mg/mL68 mg/mL85 mg/mL
Conjugation Efficiency92%89%78%
Serum Stability (t½)48 hours72 hours96 hours

The PEG3 variant balances conjugation efficiency and steric effects, making it preferred for small biomolecule conjugates.

Applications Informing Synthesis Design

  • ADC Development : Requires <1% free maleimide content (validated by Ellman’s assay).

  • In Vivo Imaging : Demands endotoxin levels <0.1 EU/mg (achieved via size-exclusion chromatography).

  • Surface Modification : Needs batch-to-batch consistency (RSD <2% in HPLC) .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG3-Maleimide undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation Techniques

a. Protein Modification
Methyltetrazine-PEG3-Maleimide is primarily utilized for site-specific conjugation to proteins, including antibodies and peptides. The maleimide group reacts efficiently with thiol groups on cysteine residues, forming stable thioether bonds. This property is crucial for creating antibody-drug conjugates (ADCs) that enhance therapeutic efficacy and reduce off-target effects .

b. Click Chemistry
The methyltetrazine moiety enables rapid and selective reactions with trans-cyclooctene (TCO) derivatives, allowing for bioorthogonal labeling of biomolecules. This click chemistry approach is beneficial for developing fluorescent probes and imaging agents that can selectively target specific cells or tissues .

Drug Delivery Systems

a. Enhanced Solubility and Stability
The PEG spacer significantly improves the solubility of the conjugated molecules in aqueous environments, reducing aggregation and enhancing stability during storage . This characteristic is particularly important for therapeutic proteins that require precise dosing and delivery.

b. Targeted Drug Delivery
By conjugating drugs to antibodies via this compound, researchers can create targeted therapies that deliver cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues. This strategy has shown promise in preclinical studies for various cancers .

Diagnostic Applications

a. Development of Biosensors
The ability to conjugate fluorescent dyes or other reporter groups to proteins using this compound facilitates the development of sensitive biosensors. These sensors can detect specific biomolecules, aiding in early disease diagnosis and monitoring .

b. Imaging Techniques
Methyltetrazine-based conjugates can be used in imaging applications, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), where they serve as tracers that bind selectively to target tissues or cells .

Case Studies

Study Objective Findings
Site-Specific Conjugation of Human Fas Ligand To develop a method for site-specific modification of proteins using this compoundAchieved high conjugation efficiency without impairing binding activity; demonstrated potential for improved diagnostics and therapeutics .
Targeted Delivery Using ADCs To evaluate the efficacy of methyltetrazine-based ADCs in cancer treatmentShowed enhanced drug delivery to tumor sites with reduced systemic toxicity compared to conventional therapies .
Biosensor Development To create a biosensor for detecting specific biomarkers using fluorescent labelingSuccessfully developed a sensitive biosensor that can detect low concentrations of target biomarkers in biological samples .

Mechanism of Action

The mechanism of action of Methyltetrazine-PEG3-Maleimide involves its ability to form stable covalent bonds with specific molecular targets:

Comparison with Similar Compounds

Key Specifications

  • Molecular Weight : 514.5 g/mol .
  • Molecular Formula : C₂₄H₃₀N₆O₇ .
  • CAS No.: 1802908-02-6 .
  • Purity : ≥95% .
  • Storage : Stable at -20°C in anhydrous conditions .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Methyltetrazine-PEG3-Maleimide and Analogues

Compound Name Molecular Weight (g/mol) PEG Length Reactive Groups CAS No. Purity Key Applications
This compound 514.5 PEG3 Maleimide, Methyltetrazine 1802908-02-6 95% Antibody-drug conjugates
TCO-PEG3-Maleimide 523.62 PEG3 Maleimide, TCO 1609659-01-9 95% Bioorthogonal labeling
Methyltetrazine-PEG4-Maleimide 514.5* PEG4 Maleimide, Methyltetrazine 1802908-02-6 95% Protein modification
Methyltetrazine-PEG12-Maleimide ~959.20 PEG12 Maleimide, Methyltetrazine N/A 90% Solubility enhancement
Methyltetrazine-PEG3-amine 319.37 PEG3 Amine, Methyltetrazine N/A 95% Amide bond formation

*Note: Molecular weight discrepancies for PEG4 derivatives may arise from batch-specific PEG chain polydispersity .

Reactivity and Performance

Methyltetrazine vs. TCO

  • Reaction Rate: Methyltetrazine reacts with TCO at a rate constant ($k$) of ~10⁴ M⁻¹s⁻¹, faster than non-methylated tetrazines ($k$ ~10³ M⁻¹s⁻¹) .
  • Stability : Methyltetrazine exhibits superior stability in serum compared to TCO, which undergoes oxidation in vivo .

PEG Length Impact

  • Solubility : PEG12 derivatives show enhanced aqueous solubility (>10 mg/mL) compared to PEG3 (<5 mg/mL) .
  • Steric Effects : Longer PEG chains (e.g., PEG12) reduce conjugation efficiency due to increased steric bulk .

Maleimide vs. Amine/NHS Esters

  • Thiol Specificity : Maleimide targets cysteine residues with high selectivity, whereas amine/NHS esters react broadly with lysines or carboxyl groups .
  • pH Sensitivity : Maleimide conjugation is optimal at neutral pH, while NHS esters require slightly alkaline conditions (pH 8–9) .

Research Findings

  • Bioconjugation Efficiency : this compound achieves >90% conjugation yield with thiolated antibodies within 1 hour at room temperature .
  • In Vivo Performance : PEG3-linked conjugates demonstrate 30% higher tumor uptake in murine models compared to PEG12 analogues, attributed to reduced renal clearance .
  • Stability Data : Maleimide-thioether bonds formed by this reagent are stable in plasma for >72 hours, outperforming disulfide-based linkers .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Methyltetrazine-PEG3-Maleimide to thiol-containing biomolecules?

  • Methodological Guidance :

  • pH Control : Maintain pH 6.5–7.5 to balance maleimide-thiol reactivity and stability. Avoid alkaline conditions (>pH 8) to prevent maleimide hydrolysis .
  • Molar Ratios : Use a 1.5–2:1 molar excess of this compound over thiol groups to ensure complete conjugation while minimizing unreacted reagent .
  • Temperature : Reactions at 4°C reduce nonspecific binding; room temperature accelerates kinetics for time-sensitive applications .
  • Purification : Remove excess reagent via size-exclusion chromatography or dialysis. Confirm conjugation efficiency using SDS-PAGE or MALDI-TOF .

Q. How should researchers characterize the purity and structural integrity of this compound prior to use?

  • Methodological Guidance :

  • Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Validate with LC-MS for molecular weight confirmation .
  • Functional Assays : Perform a thiol-reactive assay (e.g., Ellman’s test) to confirm maleimide activity. For tetrazine functionality, validate via iEDDA reaction with TCO (trans-cyclooctene) .
  • Storage : Store lyophilized at -20°C in anhydrous conditions to prevent PEG hydrolysis. Reconstitute in DMSO or PBS (pH 6.5) for short-term use .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality control measures are critical?

  • Methodological Guidance :

  • Batch Consistency : Quantify tetrazine reactivity via UV-Vis (λ = 520 nm for tetrazine-TCO adducts) and maleimide activity via thiol titration .
  • Statistical Analysis : Use ANOVA to compare conjugation efficiency across batches. Implement acceptance criteria (e.g., ±10% reactivity deviation) .
  • Mitigation Strategies : Include internal controls (e.g., a reference biomolecule) in each experiment to normalize batch effects .

Q. What experimental designs address contradictions in reported reaction kinetics of this compound under physiological conditions?

  • Methodological Guidance :

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure second-order rate constants (k₂) for iEDDA and maleimide-thiol reactions across pH (6.0–7.4) and temperature (4–37°C) ranges .
  • Competitive Assays : Compare stability of maleimide-thiol adducts vs. iEDDA products in serum-containing media to identify dominant pathways .
  • Data Interpretation : Apply nonlinear regression models (e.g., Michaelis-Menten) to resolve conflicting kinetic data, accounting for PEG steric effects .

Q. How can this compound be integrated into multi-step bioorthogonal labeling strategies without cross-reactivity?

  • Methodological Guidance :

  • Sequential Conjugation : First perform iEDDA with TCO-modified targets, then maleimide-thiol conjugation, leveraging differential rate constants (tetrazine-TCO: k₂ ~10⁴ M⁻¹s⁻¹; maleimide-thiol: k₂ ~10² M⁻¹s⁻¹) .
  • Orthogonal Protection : Use photo-labile protecting groups on maleimide to temporally decouple reactions .
  • Validation : Confirm step-specific yields via fluorescence quenching assays or dual-color SDS-PAGE .

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